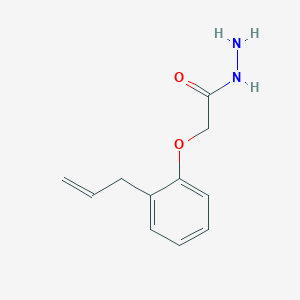

2-(2-Allylphenoxy)acetohydrazide

説明

2-(2-Allylphenoxy)acetohydrazide is a hydrazide derivative featuring an allylphenoxy moiety attached to an acetohydrazide backbone. This compound belongs to a broader class of hydrazide-based molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The allyl group (CH₂CHCH₂) and phenoxy ring in its structure contribute to its unique electronic and steric properties, which influence its reactivity and biological interactions.

特性

CAS番号 |

5415-68-9 |

|---|---|

分子式 |

C11H14N2O2 |

分子量 |

206.24 g/mol |

IUPAC名 |

2-(2-prop-2-enylphenoxy)acetohydrazide |

InChI |

InChI=1S/C11H14N2O2/c1-2-5-9-6-3-4-7-10(9)15-8-11(14)13-12/h2-4,6-7H,1,5,8,12H2,(H,13,14) |

InChIキー |

FDMDOFHSIBMLPP-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1OCC(=O)NN |

正規SMILES |

C=CCC1=CC=CC=C1OCC(=O)NN |

製品の起源 |

United States |

類似化合物との比較

Benzimidazole-Acetohydrazide Derivatives

- Structure: Compounds like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide () replace the allylphenoxy group with a benzimidazole-phenoxymethyl system.

- Activity : These derivatives exhibit potent anticonvulsant activity. For example, compounds 25g and 25j outperformed phenytoin and ethosuximide in seizure inhibition, highlighting the importance of electron-withdrawing substituents (e.g., nitro groups) on the benzimidazole ring .

- Comparison: The absence of a benzimidazole ring in 2-(2-allylphenoxy)acetohydrazide may reduce its anticonvulsant efficacy but enhance selectivity for other targets due to the allyl group’s flexibility.

Coumarin-Acetohydrazide Derivatives

- Structure: Derivatives such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () incorporate a coumarin ring instead of allylphenoxy.

- However, the allyl group may offer better membrane permeability due to its lipophilic nature .

Anticholinesterase Acetohydrazide Analogs

- Structure : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide derivatives () feature piperazine and nitro groups.

- Activity : Only compound 206 (with a para-hydroxyl substituent) showed moderate AChE inhibition (IC₅₀ = 29.5 mM), suggesting hydroxyl groups enhance binding to cholinesterase active sites.

- Comparison: The absence of a nitro group in 2-(2-allylphenoxy)acetohydrazide may reduce anticholinesterase activity, but the allylphenoxy group could facilitate interactions with hydrophobic enzyme pockets .

Triazole and Benzothiazole Hybrids

- Structure: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () and benzothiazole-thioacetohydrazides () integrate sulfur-containing heterocycles.

- Activity: These hybrids exhibit potent cytotoxicity (e.g., IC₅₀ = 12–18 μM against melanoma IGR39 cells) and anticancer effects via DNA synthesis inhibition.

- Comparison: The allylphenoxy group lacks the thioether or triazole moieties critical for DNA intercalation, suggesting 2-(2-allylphenoxy)acetohydrazide may have lower anticancer potency but fewer off-target effects .

Antimicrobial Hydrazide Derivatives

- Structure: 2-(pyridine-2-ylamino)acetohydrazide cyclized into 1,3,4-oxadiazole () and 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ().

- Activity : Antimicrobial MIC values range from 30.2–43.2 μg/cm³ () to 0.0156–2 mg/mL (), with electron-withdrawing groups (e.g., halogens) enhancing potency.

- Comparison: The allylphenoxy group’s moderate lipophilicity may position 2-(2-allylphenoxy)acetohydrazide within this activity range, though specific substituent effects require empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。